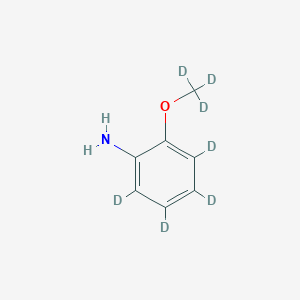

o-Anisidine-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is an organic compound with the molecular formula C7H2D7NO and a molecular weight of 130.20 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the parent compound, o-Anisidine. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

準備方法

The synthesis of o-Anisidine-d7 typically involves the deuteration of o-Anisidine. One common method is the hydrogenation of o-nitroanisole in a deuterated solvent, such as deuterated methanol, using a deuterium gas source . The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the reduction process. Industrial production methods may involve similar hydrogenation techniques but on a larger scale, ensuring the efficient incorporation of deuterium atoms into the compound.

化学反応の分析

o-Anisidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group and the amino group direct the incoming electrophile to the ortho and para positions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

科学的研究の応用

Applications in Organic Chemistry

-

Isotope Labeling :

- o-Anisidine-d7 is used as a labeling agent in the synthesis of various organic compounds. The presence of deuterium provides a distinct mass signature that aids in tracking the metabolic pathways of drugs and other compounds in biological systems.

-

Reaction Mechanism Studies :

- The compound has been employed to study reaction mechanisms involving nucleophilic aromatic substitution reactions. Its deuterated nature allows researchers to observe kinetic isotope effects, providing insights into the transition states of chemical reactions.

Analytical Chemistry Applications

-

Mass Spectrometry :

- The use of this compound enhances the sensitivity and specificity of mass spectrometric analyses. Its unique mass-to-charge ratio facilitates the identification of complex mixtures, particularly in pharmaceutical formulations.

-

Nuclear Magnetic Resonance Spectroscopy :

- In NMR studies, this compound serves as a valuable internal standard due to its well-defined chemical shifts. This aids in the quantitative analysis of other compounds within mixtures.

Pharmaceutical Research

- Drug Development :

- Toxicological Studies :

Case Study 1: Antibacterial Activity Enhancement

A study focused on synthesizing novel C7 anisidinoquinolones demonstrated that introducing methoxy groups on the C-7 position significantly increased lipophilicity and antibacterial activity against resistant bacterial strains. The presence of o-anisidine derivatives was crucial for enhancing the efficacy of these compounds .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4e | 0.015 | S.aureus |

| 4d | 0.06 | S.aureus |

Case Study 2: Toxicological Evaluation

Research conducted on the carcinogenic potential of ortho-anisidine indicated significant findings regarding urinary bladder tumors in Fischer 344 rats when exposed to ortho-anisidine alongside other carcinogens. This underscores the importance of using deuterated analogs like this compound for safer experimental designs while studying toxicological effects .

作用機序

The mechanism of action of o-Anisidine-d7 is primarily related to its chemical reactivity and interactions with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may bind to DNA and proteins. These interactions can result in various biological effects, including genotoxicity and carcinogenicity. The molecular targets and pathways involved in these processes include the formation of DNA adducts and the activation of oxidative stress pathways .

類似化合物との比較

o-Anisidine-d7 can be compared with other deuterated and non-deuterated anisidines, such as:

o-Anisidine: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.

m-Anisidine: A positional isomer with the methoxy group at the meta position, which exhibits different reactivity and applications.

p-Anisidine: Another positional isomer with the methoxy group at the para position, used in similar applications but with distinct chemical behavior.

o-Toluidine: A related compound with a methyl group instead of a methoxy group, used in electrochemical research and as a corrosion inhibitor .

生物活性

o-Anisidine-d7 (CAS 1219803-70-9) is a deuterated derivative of o-anisidine, a compound known for its applications in organic synthesis and as a biochemical marker. The biological activity of this compound has garnered interest due to its potential implications in toxicology, pharmacology, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevance in various biological contexts.

- Molecular Formula : C₇D₇H₂NO

- Molecular Weight : 130.17 g/mol

- Structure : The presence of deuterium atoms in this compound alters its physical and chemical properties compared to its non-deuterated counterpart, which may influence its biological interactions.

This compound is primarily studied for its role in biological monitoring and as a potential carcinogen. It is known to form adducts with proteins and DNA, which can lead to mutagenic effects. The following mechanisms have been observed:

- DNA Adduct Formation : Similar to other aromatic amines, this compound can react with cellular macromolecules, leading to the formation of DNA adducts that may initiate carcinogenesis.

- Oxidative Stress Induction : Studies suggest that compounds like o-anisidine can induce oxidative stress in cells, contributing to cell damage and apoptosis.

Toxicity Studies

Research has indicated that exposure to o-anisidine derivatives can lead to various toxicological effects. A study involving the administration of o-anisidine in animal models demonstrated significant adverse effects including:

- Hepatotoxicity : Increased liver enzyme levels indicating liver damage.

- Nephrotoxicity : Renal function impairment observed through elevated serum creatinine levels.

- Carcinogenic Potential : Evidence from long-term exposure studies suggests a correlation between o-anisidine exposure and increased incidence of bladder cancer.

Case Studies

Research Findings

Recent studies have focused on the implications of this compound in environmental health and safety:

- Environmental Impact : The persistence of aromatic amines in industrial waste has raised concerns about their bioaccumulation and long-term ecological effects.

- Biomonitoring Techniques : Advances in analytical methods have improved the detection and quantification of this compound in biological samples, aiding in risk assessment for human health.

特性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。